molecular formula C22H14N4S2 B2809379 1,3-Bis[4-(2-pyridyl)-2-thiazolyl]benzene CAS No. 1965304-91-9

1,3-Bis[4-(2-pyridyl)-2-thiazolyl]benzene

Cat. No.: B2809379
CAS No.: 1965304-91-9
M. Wt: 398.5
InChI Key: PCSRMCWWBQDSEY-UHFFFAOYSA-N
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Description

1,3-Bis[4-(2-pyridyl)-2-thiazolyl]benzene: is an organic compound with the molecular formula C22H14N4S2 This compound is characterized by the presence of two pyridyl-thiazolyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[4-(2-pyridyl)-2-thiazolyl]benzene typically involves the following steps:

    Formation of Thiazole Rings: The initial step involves the formation of thiazole rings through the reaction of 2-aminopyridine with α-haloketones under basic conditions.

    Coupling Reaction: The thiazole derivatives are then coupled with a benzene derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[4-(2-pyridyl)-2-thiazolyl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole rings into thiazolidines.

    Substitution: The pyridyl and thiazolyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,3-Bis[4-(2-pyridyl)-2-thiazolyl]benzene has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1,3-Bis[4-(2-pyridyl)-2-thiazolyl]benzene involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to metal ions, forming stable complexes that exhibit unique electronic and photophysical properties.

    Pathways Involved: The binding of the compound to metal ions can influence various biochemical pathways, including those involved in cellular signaling and redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene
  • 1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene
  • 1,4-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene

Uniqueness

1,3-Bis[4-(2-pyridyl)-2-thiazolyl]benzene is unique due to its specific combination of pyridyl and thiazolyl groups, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in the formation of metal complexes with tailored properties for various applications in research and industry.

Properties

IUPAC Name

4-pyridin-2-yl-2-[3-(4-pyridin-2-yl-1,3-thiazol-2-yl)phenyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4S2/c1-3-10-23-17(8-1)19-13-27-21(25-19)15-6-5-7-16(12-15)22-26-20(14-28-22)18-9-2-4-11-24-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSRMCWWBQDSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)C3=CC(=CC=C3)C4=NC(=CS4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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